CID 163325206

Description

Based on structural analogs and fragmented evidence, it is hypothesized to belong to the oscillatoxin family, a class of marine-derived cyclic peptides or polyketides with bioactive properties. Figure 1A in illustrates its chemical structure, featuring a macrocyclic core with methyl and hydroxyl substituents, which is consistent with oscillatoxin derivatives . GC-MS analysis (Figure 1B–C) confirms its purity and identifies characteristic fragmentation patterns under collision-induced dissociation (CID) conditions, a method also employed in for structural elucidation of ginsenosides . Vacuum distillation fractions (Figure 1D) reveal variable concentrations of CID 163325206 across phases, suggesting temperature-dependent stability .

Properties

IUPAC Name |

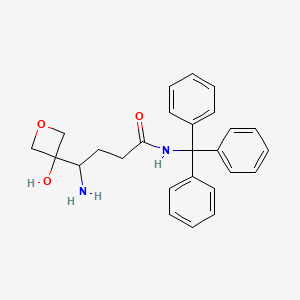

4-amino-4-(3-hydroxyoxetan-3-yl)-N-tritylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3/c27-23(25(30)18-31-19-25)16-17-24(29)28-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,30H,16-19,27H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXUNQBLENNEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs in the Oscillatoxin Family

The oscillatoxin derivatives listed in serve as primary comparators due to shared structural motifs (Table 1):

Key Observations :

- Substituent Effects : The addition of a methyl group in CID 185389 increases molecular weight by ~14 g/mol compared to CID 101283546, enhancing lipid solubility and membrane interaction . This compound’s hydroxyl group at C20 may improve aqueous solubility relative to methyl-dominated analogs.

- Bioactivity : Oscillatoxin D (CID 101283546) exhibits cytotoxicity via ion channel modulation, while this compound’s hydroxyl group may redirect activity toward anti-inflammatory pathways, as seen in hydroxylated polyketides .

Functional Comparison with Ginsenosides

highlights ginsenosides, triterpene saponins with structural complexity akin to oscillatoxins. While ginsenosides (e.g., Rf and F11) are glycosylated and target neurological pathways, this compound lacks sugar moieties and likely interacts with lipid bilayers or enzymatic sites .

Analytical and Pharmacological Findings

Chromatographic and Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.